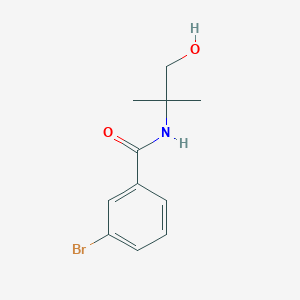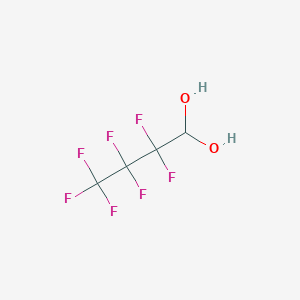
(2E)-1-(2,4-Dimethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(2,4-Dimethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one, also known as DMPT, is an organic compound with a molecular formula of C13H14S. It is a colorless liquid with a sweet odor, and is soluble in organic solvents such as ethanol and acetone. DMPT has a wide range of applications in the field of chemistry and biochemistry, including synthesis, research, and laboratory experiments.
科学的研究の応用
(2E)-1-(2,4-Dimethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one has been used in a wide range of scientific research applications, including drug discovery, medicinal chemistry, and biochemistry. It has been used as a tool to study the structure and function of proteins, as well as to study the mechanisms of action of drugs. It has also been used to study the biochemical and physiological effects of various compounds, including those related to cancer, inflammation, and neurological disorders.
作用機序
The mechanism of action of (2E)-1-(2,4-Dimethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one is not fully understood, but it is believed to be involved in the regulation of gene expression. It has been shown to interact with a variety of proteins, including histone deacetylases, which are involved in the regulation of gene expression. It has also been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of organisms, including mice, rats, and humans. In mice, this compound has been shown to reduce inflammation, reduce oxidative stress, and improve glucose tolerance. In rats, it has been shown to reduce inflammation, reduce oxidative stress, and improve cognitive function. In humans, it has been shown to reduce inflammation, reduce oxidative stress, and improve cognitive function.
実験室実験の利点と制限
The advantages of using (2E)-1-(2,4-Dimethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one in laboratory experiments include its low cost, its ease of synthesis, and its wide range of applications. Its low cost makes it an attractive option for research, as it can be used in a variety of experiments without breaking the bank. Its ease of synthesis makes it easy to use in a laboratory setting, as it can be synthesized in a variety of ways. Its wide range of applications makes it a versatile compound, as it can be used in a variety of experiments.
The limitations of using this compound in laboratory experiments include its low solubility in water, its low stability, and its potential for toxicity. Its low solubility in water makes it difficult to use in experiments involving aqueous solutions. Its low stability means that it can degrade over time, which can lead to inaccurate results. Its potential for toxicity means that it must be used with caution, as it can be harmful to humans and other organisms if not handled properly.
将来の方向性
The future directions of (2E)-1-(2,4-Dimethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one research include further exploration of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and medicinal chemistry. Additionally, further research into its potential toxicity and its ability to interact with other compounds should be conducted. Finally, further research into its potential applications in the fields of biochemistry and physiology should be conducted, as it could lead to the development of new treatments for various diseases and conditions.
合成法
(2E)-1-(2,4-Dimethylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one can be synthesized using a variety of methods, including the Wittig reaction, the Stille reaction, and the Suzuki coupling reaction. The Wittig reaction involves the use of a phosphonium salt, which reacts with an aldehyde or ketone to form an alkene. The Stille reaction involves the use of a palladium catalyst to form a carbon-carbon bond between an organostannane and an aryl halide. The Suzuki coupling reaction involves the use of a palladium catalyst to form a carbon-carbon bond between an organoboron reagent and an aryl halide. All of these methods can be used to synthesize this compound in a laboratory setting.
特性
IUPAC Name |
(E)-1-(2,4-dimethylphenyl)-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14OS/c1-11-5-7-14(12(2)10-11)15(16)8-6-13-4-3-9-17-13/h3-10H,1-2H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNXEKAYHYXCPI-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

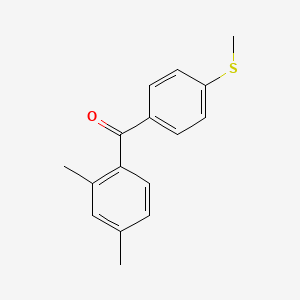
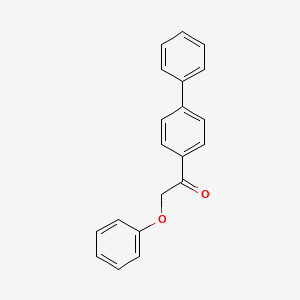
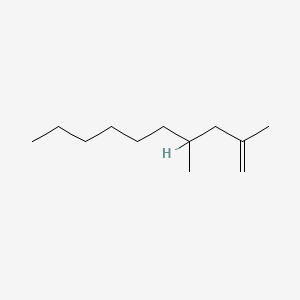
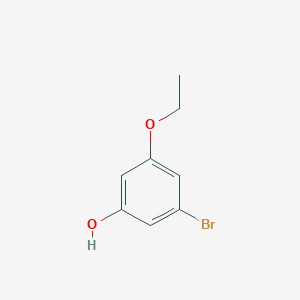
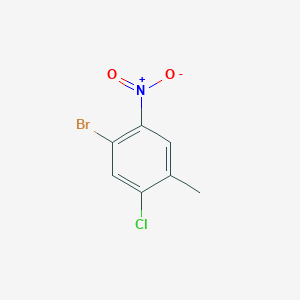


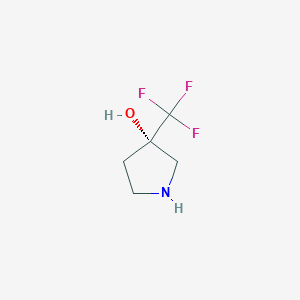

![10-Bromo-3-(4-chlorophenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione](/img/structure/B6363551.png)


